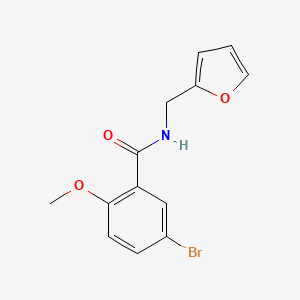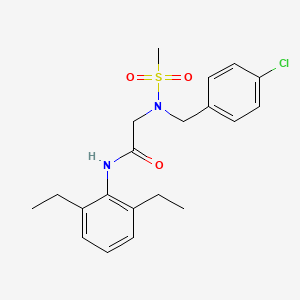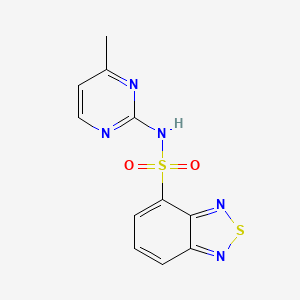![molecular formula C15H25NO2S2 B4655897 N-[4-(1,1-dimethylpropyl)cyclohexyl]-2-thiophenesulfonamide](/img/structure/B4655897.png)
N-[4-(1,1-dimethylpropyl)cyclohexyl]-2-thiophenesulfonamide
Vue d'ensemble
Description
N-[4-(1,1-dimethylpropyl)cyclohexyl]-2-thiophenesulfonamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer.
Mécanisme D'action
N-[4-(1,1-dimethylpropyl)cyclohexyl]-2-thiophenesulfonamide acts as a competitive antagonist of the adenosine A1 receptor, blocking the binding of adenosine to this receptor subtype. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the brain, heart, and other organs. Activation of this receptor subtype has been shown to have various physiological effects, including vasodilation, inhibition of neurotransmitter release, and modulation of ion channels. By blocking the adenosine A1 receptor, N-[4-(1,1-dimethylpropyl)cyclohexyl]-2-thiophenesulfonamide can modulate these physiological effects and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
N-[4-(1,1-dimethylpropyl)cyclohexyl]-2-thiophenesulfonamide has been shown to have various biochemical and physiological effects in different systems. In the cardiovascular system, N-[4-(1,1-dimethylpropyl)cyclohexyl]-2-thiophenesulfonamide has been shown to reduce blood pressure and improve myocardial function in animal models of hypertension and ischemia-reperfusion injury. In the nervous system, N-[4-(1,1-dimethylpropyl)cyclohexyl]-2-thiophenesulfonamide has been shown to modulate neurotransmitter release and neuronal excitability, suggesting a potential role in the treatment of neurological disorders. In addition, N-[4-(1,1-dimethylpropyl)cyclohexyl]-2-thiophenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, indicating its potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(1,1-dimethylpropyl)cyclohexyl]-2-thiophenesulfonamide has several advantages for lab experiments, including its high affinity and selectivity for the adenosine A1 receptor, which allows for specific modulation of this receptor subtype. In addition, N-[4-(1,1-dimethylpropyl)cyclohexyl]-2-thiophenesulfonamide has been extensively studied, and its pharmacological properties are well characterized. However, N-[4-(1,1-dimethylpropyl)cyclohexyl]-2-thiophenesulfonamide also has some limitations, including its relatively low solubility in water and some organic solvents, which can limit its use in certain experimental settings. In addition, N-[4-(1,1-dimethylpropyl)cyclohexyl]-2-thiophenesulfonamide can have off-target effects at high concentrations, which can complicate interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-[4-(1,1-dimethylpropyl)cyclohexyl]-2-thiophenesulfonamide. One potential direction is the development of new analogs with improved pharmacological properties, such as increased solubility and selectivity. Another direction is the investigation of the role of adenosine A1 receptors in other disease states, such as diabetes and obesity. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anticancer properties of N-[4-(1,1-dimethylpropyl)cyclohexyl]-2-thiophenesulfonamide and to explore its potential as a therapeutic agent for cancer. Overall, N-[4-(1,1-dimethylpropyl)cyclohexyl]-2-thiophenesulfonamide remains a valuable tool for investigating the role of adenosine A1 receptors in various physiological and pathological processes.
Applications De Recherche Scientifique
N-[4-(1,1-dimethylpropyl)cyclohexyl]-2-thiophenesulfonamide has been widely used in scientific research as a tool to investigate the role of adenosine A1 receptors in various physiological and pathological processes. The compound has been shown to have a high affinity and selectivity for the A1 receptor, making it a valuable tool for studying the function of this receptor subtype. N-[4-(1,1-dimethylpropyl)cyclohexyl]-2-thiophenesulfonamide has been used to investigate the role of adenosine A1 receptors in cardiovascular diseases, such as hypertension and ischemia-reperfusion injury, as well as in neurological disorders, such as epilepsy and Parkinson's disease. In addition, N-[4-(1,1-dimethylpropyl)cyclohexyl]-2-thiophenesulfonamide has been studied for its potential anticancer properties.
Propriétés
IUPAC Name |
N-[4-(2-methylbutan-2-yl)cyclohexyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2S2/c1-4-15(2,3)12-7-9-13(10-8-12)16-20(17,18)14-6-5-11-19-14/h5-6,11-13,16H,4,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLUEEYLYLPUCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)NS(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-methylbutan-2-yl)cyclohexyl]thiophene-2-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-cyano-4-(3,4-dimethylphenyl)-6-(trifluoromethyl)-2-pyridinyl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4655816.png)
![{5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B4655819.png)
![1-(2-methylphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4655838.png)

![2-[(5-chloro-2-methylphenyl)amino]-4-oxo-4-phenylbutanoic acid](/img/structure/B4655840.png)
![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4655848.png)
![4-chloro-N-(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4655857.png)
acetate](/img/structure/B4655865.png)
![N-mesityl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4655872.png)
![(2-{[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4655876.png)

![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4655898.png)

